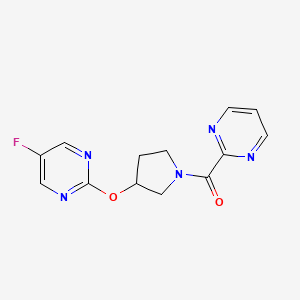

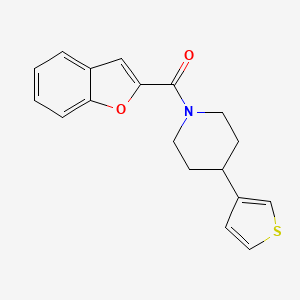

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .科学的研究の応用

Role in Medicinal Chemistry

Thiophene-based analogs, such as Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could potentially be used in these fields due to its thiophene component.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could potentially be used in the production of OLEDs.

Anticancer Properties

Benzofuran compounds have shown strong biological activities such as anti-tumor . A study also showed that benzofuran-pyrazole containing amino thiazole hybrids were screened for their in vitro anticancer efficacy against tested cell lines . This suggests that Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could potentially have anticancer properties.

Antimicrobial Properties

Benzofuran neolignans and nor-neolignans, which are contained in most plants, have attracted much attention in medicinal chemistry for their wide range of various biological activities, including antimicrobial properties . This suggests that Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could potentially have antimicrobial properties.

Antioxidant Properties

Benzofuran neolignans and nor-neolignans have also been noted for their antioxidant properties . This suggests that Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could potentially have antioxidant properties.

Anti-Viral Activities

Benzofuran compounds have shown strong biological activities such as anti-viral activities . This suggests that Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone could potentially have anti-viral properties.

将来の方向性

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, it is expected that future research will continue to explore the therapeutic potential of benzofuran derivatives.

作用機序

Target of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents . The biological target EGFR, a member of the tyrosine kinase family, has been chosen to carry out the docking study for newly synthesized hybrids .

Mode of Action

Benzofuran compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Biochemical Pathways

Benzofuran compounds have been shown to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

Pharmacokinetics

The broad range of clinical uses of benzofuran derivatives indicates that they have favorable pharmacokinetic properties .

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The synthesis of benzofuran compounds has been shown to be influenced by environmental factors such as temperature and the presence of certain solvents .

特性

IUPAC Name |

1-benzofuran-2-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c20-18(17-11-14-3-1-2-4-16(14)21-17)19-8-5-13(6-9-19)15-7-10-22-12-15/h1-4,7,10-13H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPANBAZJVUCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzofuran-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)

![Ethyl 2-[(5-{[(butylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2515624.png)

![2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2515625.png)